2-[(3-Cyanophenyl)methanesulfonamido]acetic acid
Description
2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is a sulfonamide derivative featuring a 3-cyanophenyl group linked via a methanesulfonamido (-SO₂NH-) moiety to an acetic acid backbone. This structure combines a polar sulfonamide group, known for enhancing binding affinity in pharmaceuticals, with the electron-withdrawing cyano (-CN) substituent on the aromatic ring. Such functional groups influence physicochemical properties like solubility, acidity, and reactivity, making the compound a candidate for medicinal chemistry or materials science applications.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methylsulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-5-8-2-1-3-9(4-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQJTDHCLLOOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099113-52-6 | |
| Record name | 2-[(3-cyanophenyl)methanesulfonamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from various scientific sources.
Chemical Structure and Properties
The compound features a cyanophenyl group attached to a methanesulfonamide moiety, which is further linked to acetic acid. Its structure can be represented as follows:
This structure is significant for its potential interactions with biological targets.
The biological activity of 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is largely attributed to its ability to interact with specific protein targets within cells. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, similar to other compounds in its class.
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .
- Antimicrobial Properties : The methanesulfonamide group may contribute to antimicrobial activity, making it a candidate for further investigation in the treatment of bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the cyanophenyl and methanesulfonamide groups can significantly alter the compound's potency and selectivity. For instance, variations in the substituents on the phenyl ring have been shown to enhance binding affinity to target proteins .
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency |
| Alteration of the sulfonamide group | Affects solubility and bioavailability |
Study 1: Inhibition of Fimbrial Adhesion
A study investigated the effect of similar compounds on FimH, a protein critical for bacterial adhesion in urinary tract infections. The results indicated that modifications akin to those in 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid could enhance binding affinity to FimH, suggesting potential use as an anti-adhesion therapeutic agent .
Study 2: Anticancer Activity
Research has also focused on the potential anticancer properties of related compounds. One study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through specific signaling pathways . This suggests that 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid might have similar effects pending further investigation.
Scientific Research Applications
Drug Discovery
2-[(3-Cyanophenyl)methanesulfonamido]acetic acid has been investigated as a potential ligand targeting various protein-protein interactions (PPIs). Notably, its ability to bind to chemokine receptors has been highlighted in studies focusing on the CXCL12/CXCR4 axis, which plays a crucial role in cancer metastasis and immune response.
Case Study: CXCL12/CXCR4 Interaction
- Objective : To identify small molecule ligands that can disrupt the interaction between CXCL12 and its receptor CXCR4.
- Method : Virtual screening was performed using computational methods to identify potential binding sites on CXCL12.
- Findings : The compound exhibited binding affinities in the low micromolar range, indicating its potential as a lead compound for further optimization. Specific binding hot spots were identified through solvent mapping techniques, demonstrating the compound's ability to target multiple sites on the protein surface.
Anticancer Activity
Research has indicated that compounds similar to 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid can inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation.
Data Table: Anticancer Activity Assessment
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of CXCL12/CXCR4 signaling |
| Compound B | 10.0 | Induction of apoptosis |
| 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid | 7.5 | Disruption of PPI |
Immunomodulatory Effects
The compound has also shown promise in modulating immune responses. By targeting chemokine receptors, it may enhance or inhibit immune cell migration, making it a candidate for therapeutic interventions in autoimmune diseases.
Case Study: Immune Response Modulation
- Objective : To evaluate the effects of the compound on T-cell migration.
- Method : In vitro assays were conducted using T-cells exposed to chemokines in the presence of the compound.
- Findings : Results indicated that treatment with 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid significantly reduced T-cell migration towards CXCL12 gradients.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
Physicochemical Properties
- Acidity: Sulfonamides are generally more acidic (pKa ~1–2) than carboxylic acids (pKa ~2.5–5). The target compound’s acetic acid group (pKa ~2.5) and sulfonamide (pKa ~1–2) create a diprotic system, whereas analogs like 2-[(3-cyanophenyl)amino]acetic acid lack the sulfonamide’s strong acidity.
- Crystallography: Hydrogen-bonding patterns in sulfonamide derivatives (e.g., O—H⋯O dimers in benzofuran analogs ) differ from amino-linked compounds, influencing crystal packing and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
